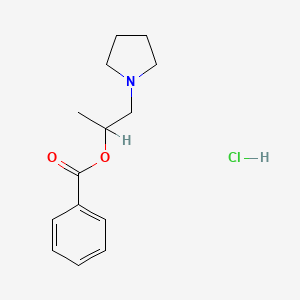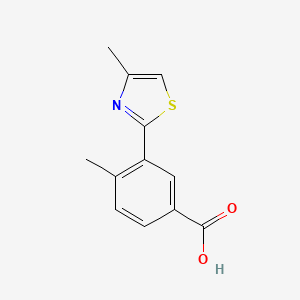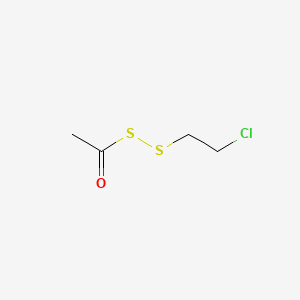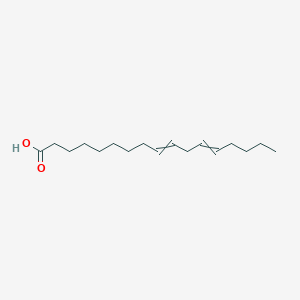
(Diphenylarsanyl)(diphenyl)phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Diphenylarsanyl)(diphenyl)phosphane is an organophosphorus compound that features both arsenic and phosphorus atoms within its molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Diphenylarsanyl)(diphenyl)phosphane typically involves the reaction of diphenylphosphine with diphenylarsine chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme can be represented as follows:
Ph2PH+Ph2AsCl→Ph2PAsPh2+HCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(Diphenylarsanyl)(diphenyl)phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding oxide.
Reduction: Reduction reactions can convert it back to its original state or other reduced forms.
Substitution: The compound can participate in substitution reactions where one of its phenyl groups is replaced by another substituent.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield diphenylarsanyl oxide, while substitution reactions can produce a variety of substituted phosphane derivatives.
Aplicaciones Científicas De Investigación
(Diphenylarsanyl)(diphenyl)phosphane has several applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound’s unique properties make it a candidate for studying biological interactions involving arsenic and phosphorus.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is used in the synthesis of advanced materials and as a precursor for other organophosphorus compounds.
Mecanismo De Acción
The mechanism of action of (Diphenylarsanyl)(diphenyl)phosphane involves its ability to coordinate with metal centers and participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A widely used ligand in coordination chemistry.
Diphenylphosphine: Similar in structure but lacks the arsenic atom.
Diphenylarsine: Contains arsenic but lacks the phosphorus atom.
Uniqueness
(Diphenylarsanyl)(diphenyl)phosphane is unique due to the presence of both arsenic and phosphorus atoms, which imparts distinct chemical properties and reactivity compared to its analogs. This dual functionality makes it a valuable compound for specialized applications in research and industry.
Propiedades
Número CAS |
27652-57-9 |
|---|---|
Fórmula molecular |
C24H20AsP |
Peso molecular |
414.3 g/mol |
Nombre IUPAC |
diphenylarsanyl(diphenyl)phosphane |
InChI |
InChI=1S/C24H20AsP/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
Clave InChI |
ZGEYIHKBCZJHKC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(C2=CC=CC=C2)[As](C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


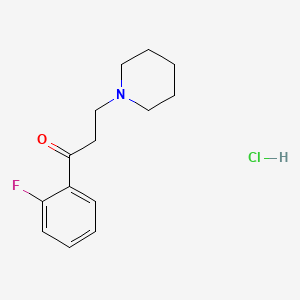
![(5E)-4,4-Dimethyl-5-[(propan-2-yl)imino]pentanenitrile](/img/structure/B14677361.png)
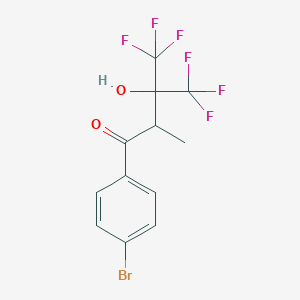
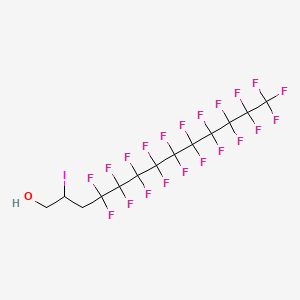
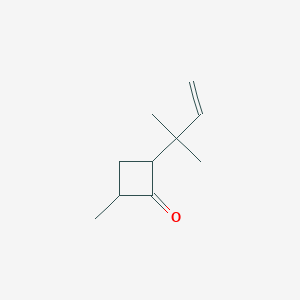
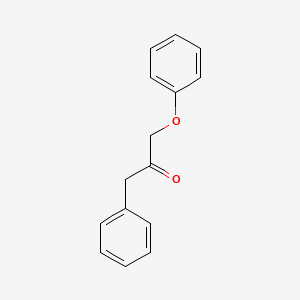
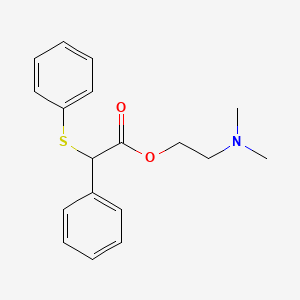
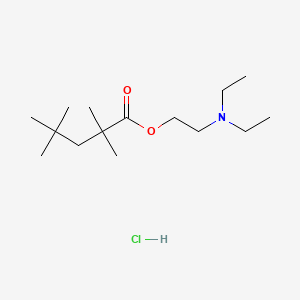

![2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B14677407.png)
